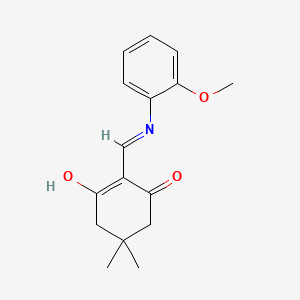
2-(((2-Methoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-Methoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, also known as MMAD, is a potent cytotoxic agent that has been extensively studied for its potential use in cancer therapy. MMAD belongs to the class of auristatins, which are microtubule-targeting agents that disrupt the mitotic spindle and induce cell death.
Aplicaciones Científicas De Investigación
Biological Activity and Coordination Chemistry
2-(((2-Methoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione has been utilized in the synthesis of various metal complexes, particularly with Co(II), Ni(II), and Cu(II). These complexes were structurally characterized, and their biological activities were explored, including their cytotoxic, antibacterial, protistocidal, and fungistatic properties. For instance, certain complexes exhibited antibacterial activity against S. aureus and E. coli, and protistocidal activity, demonstrating potential pharmaceutical applications (Eremina et al., 2021).
Antimicrobial Activity
This compound has been a precursor in the synthesis of derivatives with sulfonamide moieties, which displayed significant antimicrobial activity. These derivatives were tested against various Gram-positive and Gram-negative bacteria, as well as fungi. Some showed higher activity than reference drugs, indicating their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Applications in Peptide Synthesis
The dimedone derivatives of this compound have been used as protecting agents for amino groups in peptide synthesis. These derivatives facilitate the synthesis of peptides by protecting reactive groups during the synthetic process, demonstrating its utility in organic and pharmaceutical chemistry (Halpern & James, 1964).
Propiedades
IUPAC Name |
3-hydroxy-2-[(2-methoxyphenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2)8-13(18)11(14(19)9-16)10-17-12-6-4-5-7-15(12)20-3/h4-7,10,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKYEETVYPFESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-Methoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate](/img/structure/B2719120.png)
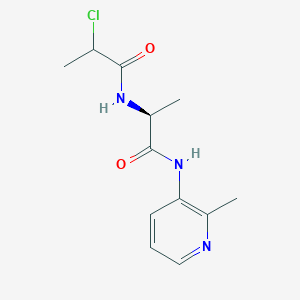
![5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2719124.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2719125.png)
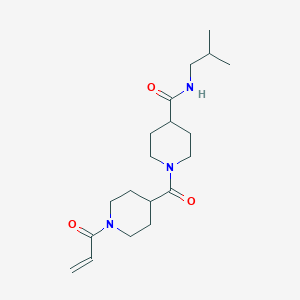

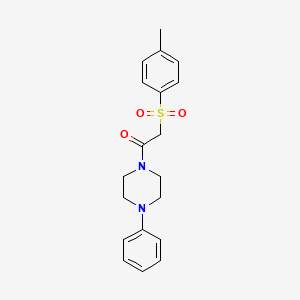

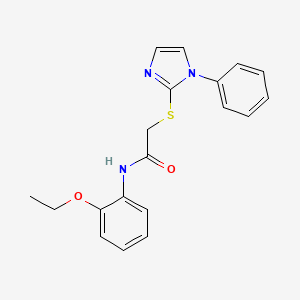

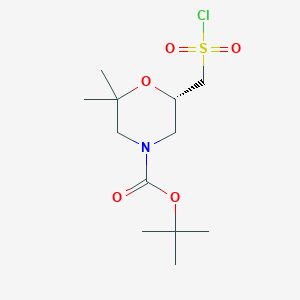
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2719137.png)
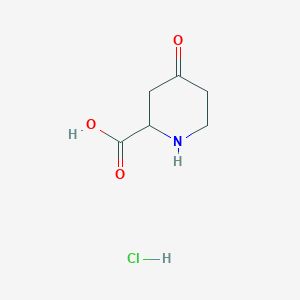
![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-phenylbutan-1-one](/img/structure/B2719142.png)